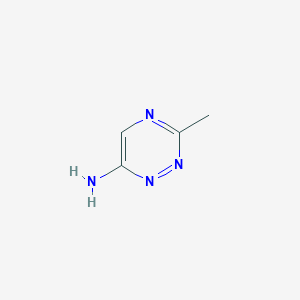

3-Methyl-1,2,4-triazin-6-amine

Description

Significance of the 1,2,4-Triazine (B1199460) Scaffold in Chemical Research

The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry and materials science due to its wide range of biological activities and unique chemical properties. ijpsr.inforesearchgate.netnih.govresearchgate.net The presence of three nitrogen atoms in the ring makes it an electron-deficient system, which influences its reactivity and interactions with biological targets. nih.gov

Derivatives of 1,2,4-triazine have been extensively studied and have shown a remarkable diversity of pharmacological effects. ijpsr.inforesearchgate.net These activities are often attributed to the ability of the triazine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The following table summarizes the broad spectrum of biological activities associated with the 1,2,4-triazine scaffold.

| Biological Activity | Description | References |

| Anticancer | 1,2,4-Triazine derivatives have shown potent activity against various cancer cell lines, with some compounds advancing to clinical trials. nih.govresearchgate.netnih.gov | |

| Antimicrobial | The scaffold is effective against a range of bacteria and fungi. researchgate.netnih.gov | |

| Antiviral | Certain derivatives have demonstrated activity against viruses, including HIV. ijpsr.inforesearchgate.net Azaribine, a 1,2,4-triazine derivative, is an example of an antiviral agent. researchgate.netingentaconnect.com | |

| Anti-inflammatory | The anti-inflammatory properties of 1,2,4-triazine compounds have been well-documented. ijpsr.inforesearchgate.netscientific.net | |

| Antimalarial | The 1,2,4-triazine nucleus is being explored for the development of new antimalarial drugs. researchgate.netnih.gov | |

| Anticonvulsant | Lamotrigine, a phenyl-1,2,4-triazine derivative, is an established anticonvulsant medication. ingentaconnect.com | |

| Herbicidal | Triazine compounds have been historically significant as herbicides. nih.govresearchgate.net |

The versatility of the 1,2,4-triazine ring allows for the synthesis of a vast library of compounds with diverse functionalities, making it a continuing focus of research for the development of new therapeutic agents and materials. researchgate.netmdpi.com

Historical Development and Evolution of Research on 1,2,4-Triazines

The chemistry of triazines dates back to the late 19th century. A foundational moment in the synthesis of triazine systems was the development of the Bamberger triazine synthesis in 1892 by Eugen Bamberger. This method provided one of the first reliable pathways to construct triazine ring systems.

In the mid-20th century, research into triazines gained significant momentum with the discovery of their potent herbicidal properties in the 1950s by J.R. Geigy Ltd. researchgate.net This led to the widespread agricultural use of compounds like atrazine. researchgate.net

The latter half of the 20th century and the beginning of the 21st century have seen a shift in the research focus towards the medicinal applications of 1,2,4-triazines. The discovery of the diverse biological activities of 1,2,4-triazine derivatives spurred extensive research into their synthesis and structure-activity relationships (SAR). nih.gov Modern synthetic methods, including microwave-assisted synthesis and tandem cyclization reactions, have further facilitated the exploration of this chemical space. ijpsr.infosioc-journal.cn The continuous investigation into new derivatives and their biological activities underscores the enduring importance of the 1,2,4-triazine scaffold in contemporary chemical research. researchgate.net

Structural Features and Electronic Characteristics of Aminotriazines

Aminotriazines, such as 3-methyl-1,2,4-triazin-6-amine, possess distinct structural and electronic features that govern their chemical behavior and biological interactions. The 1,2,4-triazine ring is an aromatic, planar heterocyclic system. nih.govjmchemsci.com The presence of three nitrogen atoms makes the ring electron-deficient, which is a key characteristic of this scaffold. nih.gov

Key structural and electronic characteristics of aminotriazines include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the triazine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is crucial for their interaction with biological targets and for their self-assembly into supramolecular structures like rosettes. scispace.comresearchgate.netconicet.gov.aracs.org

π-π Stacking: The aromatic nature of the triazine ring allows for π-π stacking interactions with other aromatic systems, which can contribute to the binding affinity of aminotriazine (B8590112) derivatives to biological receptors. scispace.com

Adsorption Properties: The electronic nature of aminotriazines leads to strong adsorption on surfaces like graphene, driven by attractive interactions between the amino groups and the surface. researchgate.netrsc.orgresearchgate.net

The following table provides an example of spectroscopic data for a derivative of 3-methyl-1,2,4-triazine (B1583200), which helps in elucidating its structure.

| Spectroscopic Data for Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate tandfonline.com | |

| Technique | Observed Values |

| IR (υmax/cm-1) | 3305, 1730, 1528, 1350 |

| ¹H NMR (CDCl₃, ppm) | δ: 6.70 (br s, 2H, NH₂, D₂O exchangeable), 4.40 (q, 2H, J = 7.0 Hz, –OCH₂CH₃), 2.90 (s, 3H, CH₃), 1.30 (t, 3H, J = 7.0 Hz, –OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ: 166.4 (C=O), 165.3 (C), 156.5 (C), 149.8 (C), 62.5 (CH₂), 23.5 (CH₃), 14.1 (CH₃) |

| ESI-MS | 183.20 (C₇H₁₀N₄O₂ (M⁺ + 1)) |

These structural and electronic properties are fundamental to understanding the reactivity and potential applications of this compound and its derivatives.

Scope and Research Gaps Pertaining to this compound and its Derivatives

The existing research on 1,2,4-triazines is vast, yet the specific compound this compound remains relatively underexplored. Much of the research has focused on more complex derivatives, leaving a gap in the fundamental understanding of this simpler parent compound.

Current Scope of Research:

Derivatives for Anticonvulsant Activity: A series of derivatives of 3-methyl-1,2,4-triazine-6-carboxylic acid (a closely related compound) have been synthesized and evaluated for their anticonvulsant properties, with some showing promising results. tandfonline.com

Fused Heterocyclic Systems: The 3-methyl-1,2,4-triazine moiety has been used as a building block for the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-f] ijpsr.infojmchemsci.comCurrent time information in Bangalore, IN.-triazines and triazino[3,4-b] researchgate.netjmchemsci.comCurrent time information in Bangalore, IN.thiadiazines. mdpi.comresearchgate.net

Structural Studies: The molecular structure of a related compound, 3-methyl-6-amino-1,2,4-triazin-5(2H)-one monohydrate, has been determined by X-ray crystallography, providing insights into the geometry of the triazine ring. oup.com

Identified Research Gaps:

Limited Data on the Parent Compound: There is a scarcity of published data on the synthesis, chemical reactivity, and biological activity of this compound itself. While commercial suppliers list the compound, comprehensive scientific studies are lacking. a2bchem.com

Unexplored Biological Profile: The broad spectrum of biological activities associated with the 1,2,4-triazine scaffold suggests that this compound could possess interesting pharmacological properties. However, its potential as an anticancer, antimicrobial, or anti-inflammatory agent has not been systematically investigated.

Need for Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of a series of derivatives starting from this compound is needed. This would involve modifying the methyl and amine groups to understand their influence on biological activity.

Applications in Materials Science: The potential of this compound and its simple derivatives in materials science, for example, as ligands in coordination chemistry or as components of organic electronic materials, remains largely unexplored.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4 |

|---|---|

Molecular Weight |

110.12 g/mol |

IUPAC Name |

3-methyl-1,2,4-triazin-6-amine |

InChI |

InChI=1S/C4H6N4/c1-3-6-2-4(5)8-7-3/h2H,1H3,(H2,5,8) |

InChI Key |

IKHCEHOCTXCXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,2,4 Triazin 6 Amine and Its Core Structure

Established Synthetic Pathways for 1,2,4-Triazines

General strategies for forming the 1,2,4-triazine (B1199460) ring often involve the construction of the six-membered ring through the formation of multiple carbon-nitrogen bonds from acyclic precursors.

One of the most classical and widely utilized methods for synthesizing the 1,2,4-triazine core involves the cyclocondensation reaction between 1,2-dicarbonyl compounds and amidrazones. researchgate.net This approach is valued for its straightforward nature and the accessibility of the starting materials. researchgate.net The reaction proceeds through the condensation of an amidrazone with a 1,2-dicarbonyl compound, such as glyoxal, α-ketoaldehydes, or 1,2-diketones, leading to the formation of the triazine ring. researchgate.net

The mechanism is a two-step process. The first step is a condensation between the more electrophilic aldehyde group of the 1,2-dicarbonyl compound and the more nucleophilic hydrazine (B178648) moiety of the amidrazone. nih.gov This is followed by an intramolecular cyclization of the resulting hydrazone intermediate, where the remaining keto group reacts with the amide's NH₂ group to close the ring. nih.govmdpi.com This regioselectivity is a key feature of the reaction. nih.govmdpi.com This method has been successfully applied to synthesize a variety of 3-substituted and 3,5-disubstituted 1,2,4-triazines, including complex C-glycopyranosyl derivatives. nih.govnih.gov

Table 1: Examples of 1,2,4-Triazine Synthesis via Cyclocondensation

| Amidrazone Precursor | 1,2-Dicarbonyl Compound | Resulting 1,2,4-Triazine | Reference |

|---|---|---|---|

| C-glycosyl formamidrazones | Various 1,2-dicarbonyl derivatives | 3-glycopyranosyl-1,2,4-triazines | nih.gov |

| C-(2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)formamidrazone | Various 1,2-dicarbonyl derivatives | 3-(2′-deoxy-2′-phthalimido-3′,4′,6′-tri-O-acetyl-β-d-glucopyranosyl)-1,2,4-triazines | nih.gov |

This table is interactive and can be sorted by column.

Oxidative methods provide an alternative route to the 1,2,4-triazine scaffold, often starting from partially hydrogenated precursors. A notable example is the oxidative cyclization of functionally substituted amidrazones. researchgate.net This protocol can be used to synthesize 1,4-dihydrobenzo[e] sioc-journal.cnCurrent time information in Madison County, US.triazines, which bear functional groups at the C(3) position. researchgate.net Another approach involves the photochemical oxidation of dihydro sioc-journal.cnCurrent time information in Madison County, US.triazines. mdpi.com

Furthermore, the introduction of an N-oxide group into the 1,2,4-triazine ring can dramatically alter its physicochemical properties and reactivity. researchgate.net The oxidation of 3-aminotriazine 1-oxides with agents like peracetic acid can yield 3-amino triazine 1,4-dioxides (TTOs), which are of interest as hypoxia-selective cytotoxins. nih.gov While this is a modification of an existing triazine ring, the principle of oxidation is key to accessing these functionalized derivatives.

Tandem cyclization reactions represent a highly efficient and direct "one-pot" synthesis method for 1,2,4-triazine compounds, aligning with the principles of green chemistry due to their step and atom economy. sioc-journal.cnccspublishing.org.cn These strategies avoid the need to isolate intermediates, streamlining the synthetic process. sioc-journal.cn The formation of C-N bonds via tandem cyclization has been reviewed extensively, covering both transition-metal-catalyzed and metal-free conditions. sioc-journal.cnccspublishing.org.cn These reactions often involve multiple components that assemble in a cascade to form the heterocyclic ring. mdpi.com For instance, photocatalytic radical-induced cyclization reactions offer an environmentally friendly paradigm for constructing aromatic rings, including nitrogen heterocycles, under mild conditions. rsc.org

Targeted Synthesis of 3-Methyl-1,2,4-triazin-6-amine

The synthesis of the specific compound this compound (also known as 6-Methyl-1,2,4-triazin-3-amine) can be achieved through several targeted routes, building upon the general principles of triazine synthesis.

The choice of precursors is critical for an efficient synthesis. One documented route involves the cyclization of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Treating this precursor with 30% hydrochloric acid in acetic acid induces a cyclodehydration reaction to form the hydrochloride salt of the target compound, which is then neutralized to the free base. Optimization of this method has shown that adding hydrochloride crystal seeds can improve the yield by 15%.

Another versatile precursor is 6-bromo-1,2,4-triazin-3-amine. This intermediate can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or alkyl groups at the 6-position. nih.gov For instance, 5-phenyl-1,2,4-triazin-3-amine (B184799) can be regioselectively brominated at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). nih.gov The resulting 6-bromo intermediate is then coupled with a suitable boronic ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. nih.gov

Achieving high yields and atom economy is a primary goal in modern chemical synthesis. For this compound, several methods have been evaluated for their efficiency.

Table 2: Comparative Analysis of Synthesis Methods for 6-Methyl-1,2,4-triazin-3-amine

| Method | Yield (%) | Purity (%) | Scalability | Key Features | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | 75 | 98 | Industrial | Low toxicity concerns | |

| Grignard Substitution | 70 | 95 | Industrial | Uses THF and MeMgCl | |

| Cyclization | 60 | 90 | Pilot-scale | Starts from a tetrahydro-1,2,4-triazine precursor |

This table is interactive and can be sorted by column.

The one-pot synthesis stands out as a particularly high-yielding and scalable route with a reported yield of 75% and high purity. Solvent-free reaction pathways, such as the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines followed by an aza-Diels-Alder reaction, also represent a green and highly efficient method consistent with the principles of atom economy. rsc.org While not directly reported for the title compound, these atom-economical strategies offer promising avenues for future synthetic development. researchgate.net

Novel and Green Chemistry Approaches in 1,2,4-Triazine Synthesis

In recent years, the synthesis of 1,2,4-triazine compounds has increasingly focused on green and highly efficient methods. sioc-journal.cn Tandem cyclization reactions, for instance, avoid the need for intermediate post-treatment, and one-pot syntheses represent a direct and efficient approach that aligns with the principles of step and atom economy. sioc-journal.cn A significant advancement in this area is the application of microwave-assisted organic synthesis (MAOS), which facilitates rapid, reproducible, and scalable chemical processes. semanticscholar.orgnih.gov This technology often leads to enhanced reaction rates, better selectivity, and a reduction in thermal degradation byproducts compared to conventional heating methods. semanticscholar.orgnih.gov

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions in the absence of bulk solvents, stands out as a prime example of green chemistry. This solid-state approach offers enhanced selectivity, milder reaction conditions, and simplified manipulation. researchgate.net

An efficient mechanochemical method for the synthesis of trisubstituted 1,2,4-triazines has been developed via a three-component condensation reaction. researchgate.net This technique involves grinding a 1,2-dicarbonyl compound (such as benzil), an acid hydrazide, and ammonium (B1175870) acetate (B1210297) in the presence of sodium bisulfate adsorbed on silica (B1680970) gel (NaHSO₄/SiO₂) as a solid-supported catalyst. researchgate.net This approach highlights the potential of mechanochemistry to create complex heterocyclic systems efficiently and cleanly.

Table 1: Mechanochemical Synthesis of Trisubstituted 1,2,4-Triazines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Method | Product Type |

| 1,2-Diketone (e.g., benzil) | Acid Hydrazide | Ammonium Acetate | NaHSO₄/SiO₂ | Grinding | Trisubstituted 1,2,4-triazines |

This table summarizes a mechanochemical approach developed by Azizian and co-workers for synthesizing 1,2,4-triazine derivatives. researchgate.net

One-pot and solvent-free reactions are at the forefront of green synthetic strategies for 1,2,4-triazines, often accelerated by microwave irradiation. semanticscholar.orgrsc.orgtandfonline.com These methods are advantageous due to their operational simplicity, reduced reaction times, high yields, and easy work-up procedures. tandfonline.com

Several innovative one-pot systems have been reported:

Microwave-Assisted Synthesis on Solid Supports: A rapid and efficient solvent-free, one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines can be achieved from the condensation of acid hydrazides, ammonium acetate, and 1,2-dicarbonyl compounds. semanticscholar.orgtandfonline.com The reaction is performed on a silica gel solid support and accelerated by microwave irradiation, often completing within minutes. tandfonline.com

Catalysis with N-halosulfonamides: In one methodology, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and its polymeric counterpart have been used as effective catalysts for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines. rsc.org This reaction proceeds by heating the dicarbonyl compound, acid hydrazide, and ammonium acetate at 100 °C under solvent-free conditions, yielding the products in good to excellent yields. rsc.org

Dibromomethane (B42720) as Catalyst and Solvent: A novel method for preparing triazine-heterocycle azacyanines utilizes dibromomethane as both a catalyst and a reaction medium. nih.gov This approach is considered a solvent-free reaction and provides high yields of over 80% with flexible reaction conditions due to the high boiling point of dibromomethane. nih.gov

Table 2: Examples of One-Pot and Solvent-Free Syntheses of 1,2,4-Triazines

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Acid hydrazide, 1,2-diketone, ammonium acetate | Microwave irradiation, silica gel, triethylamine | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.com |

| Fatty acid hydrazides, 1,2-diketone, ammonium acetate | Microwave irradiation, solid inorganic support | 3,5,6-Trisubstituted-1,2,4-triazines | semanticscholar.org |

| Acid hydrazides, dicarbonyl compounds, ammonium acetate | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, 100 °C | 3,5,6-Trisubstituted-1,2,4-triazines | rsc.org |

This table highlights various green, one-pot methodologies for synthesizing the 1,2,4-triazine core structure.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The synthesis of chiral 1,2,4-triazine derivatives is of significant interest, as stereochemistry often plays a crucial role in determining the biological activity of a molecule. Methodologies that can control the three-dimensional arrangement of atoms are vital for developing specific and potent agents.

Several strategies have been employed to introduce chirality into the 1,2,4-triazine framework:

Synthesis of Optically Active Triazines: New functionalized and optically active triazines have been prepared through a double Mannich reaction involving an appropriate amine and formaldehyde (B43269). rsc.org The optical activity of the resulting tetrahydro-1,2,4-triazine derivatives was measured to confirm the regioselective introduction of chirality. rsc.org

Incorporation of Chiral Building Blocks: A common approach involves reacting a pre-formed triazine core with a chiral synthon. For example, a new series of pyrazolo[4,3-e] semanticscholar.orgresearchgate.netnih.govtriazine sulfonamides featuring a chiral amino group was synthesized. nih.gov The key step involved reacting a sulfonyl chloride derivative of the pyrazolotriazine with various chiral amines, effectively transferring the chirality to the final molecule. nih.gov

(3+3) Annulation with Chiral Esters: Chiral 4,5-dihydro-1,2,4-triazin-6(1H)-ones have been synthesized via a (3+3)-annulation reaction between nitrile imines and α-amino esters. mdpi.com The inherent chirality of the α-amino ester is retained in the final triazinone product. For instance, using an (S)-α-amino ester leads to the formation of an (S)-configured triazinone. mdpi.com

Diastereoselective Cycloadditions: The synthesis of complex spiro-1,2,4-triazine derivatives can lead to the formation of multiple stereocenters and, consequently, diastereomers. In the 1,3-dipolar cycloaddition of azomethine ylides to oxindolylidene derivatives of imidazothiazolotriazine, a mixture of syn- and anti-diastereomers was formed. mdpi.com These diastereomers required separation by column chromatography, underscoring the importance of purification and stereochemical analysis in such syntheses. mdpi.com

Table 3: Approaches to Chiral 1,2,4-Triazine Derivatives

| Synthetic Strategy | Chiral Source/Method | Stereochemical Outcome | Example Product Class | Reference |

| Double Mannich Reaction | Chiral amine | Optically active products | Tetrahydro-1,2,4-triazines | rsc.org |

| Sulfonamide Formation | Chiral amine | Introduction of a chiral side chain | Pyrazolo[4,3-e] semanticscholar.orgresearchgate.netnih.govtriazine sulfonamides | nih.gov |

| (3+3) Annulation | Chiral α-amino ester | Transfer of chirality to the heterocyclic core | 4,5-Dihydro-1,2,4-triazin-6(1H)-ones | mdpi.com |

| 1,3-Dipolar Cycloaddition | N-alkylglycine derivatives | Formation of syn and anti diastereomers | Dispiro[imidazothiazolotriazine-pyrrolidine-indoline] | mdpi.com |

This table summarizes different methods for achieving stereochemical control in the synthesis of 1,2,4-triazine derivatives and the types of stereoisomers produced.

Reactivity Profiles and Elucidation of Reaction Mechanisms of 3 Methyl 1,2,4 Triazin 6 Amine

Inverse Electron Demand Diels–Alder Reactions

The 1,2,4-triazine (B1199460) system is a well-established heterocyclic azadiene that participates in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net This type of reaction is a powerful tool for the synthesis of various heterocyclic compounds, particularly substituted pyridines. researchgate.netwhiterose.ac.uk The electron-deficient nature of the triazine ring allows it to react readily with electron-rich dienophiles. nih.gov

Reaction with Dienophiles for Pyridine (B92270) Ring Formation

In the context of 3-Methyl-1,2,4-triazin-6-amine, the IEDDA reaction provides a versatile route to construct highly functionalized pyridine rings. The reaction typically involves the [4+2] cycloaddition of the triazine, acting as the 4π component, with an electron-rich dienophile. A variety of dienophiles can be employed, including enamines and alkynes, to generate a diverse array of pyridine derivatives. researchgate.netwhiterose.ac.uk While direct studies on this compound might be limited, the general principle of the 1,2,4-triazine methodology is broadly applicable. researchgate.netresearchgate.net The reaction of a 1,2,4-triazine with a dienophile leads to the formation of a pyridine ring with the concomitant loss of a molecule of nitrogen. whiterose.ac.uk

The general scheme for the IEDDA reaction of a 1,2,4-triazine with an enamine to form a pyridine is depicted below:

Table 1: General Scheme of IEDDA Reaction for Pyridine Formation

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate | Product (Pyridine) | Byproduct |

| 1,2,4-Triazine Derivative | Enamine | Bicyclic Adduct | Substituted Pyridine | Nitrogen (N₂) + Amine |

Bicyclic Intermediate Formation and Nitrogen Extrusion

The mechanism of the IEDDA reaction of 1,2,4-triazines proceeds through a stepwise process. The initial step is the [4+2] cycloaddition between the triazine and the dienophile to form a highly strained bicyclic adduct. whiterose.ac.uk This intermediate is typically unstable and readily undergoes a retro-Diels-Alder reaction. nih.gov This retro-cycloaddition involves the extrusion of a molecule of dinitrogen, which is a thermodynamically favorable process and drives the reaction forward. whiterose.ac.uk The resulting dihydropyridine (B1217469) intermediate then aromatizes, often through the elimination of a small molecule (like an amine from an enamine dienophile), to yield the final substituted pyridine product. nih.gov While detailed mechanistic studies specifically on this compound are not extensively documented, the fundamental pathway of bicyclic intermediate formation followed by nitrogen extrusion is a hallmark of 1,2,4-triazine IEDDA chemistry. nih.govwhiterose.ac.uk

Nucleophilic Substitution Reactions on the Triazine Ring

The electron-deficient 1,2,4-triazine ring is susceptible to nucleophilic attack. bohrium.com This allows for the modification of the ring system through the displacement of suitable leaving groups or by direct addition of nucleophiles followed by oxidation. The presence of the methyl and amino groups on this compound influences the regioselectivity and reactivity of these nucleophilic substitution reactions.

Amination and Hydroxylation Reactions

Amination of triazine rings can be achieved through nucleophilic substitution of a leaving group, such as a halogen or a methylthio group, by an amine. scispace.com For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) can be aminated with liquid ammonia. scispace.com In the case of this compound, direct amination would involve substitution at other positions if a suitable leaving group is present. However, the amino group already present at the 6-position can influence the reactivity of the ring towards further nucleophilic attack.

Hydroxylation of the triazine ring can be accomplished by treating a derivative with a suitable leaving group with a hydroxide (B78521) source. For example, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be converted to its 6-hydroxy derivative. nih.gov While not a direct hydroxylation of this compound, this demonstrates the feasibility of introducing hydroxyl groups onto the triazine core through nucleophilic substitution.

Functional Group Interconversion Strategies

Functional group interconversions are crucial strategies in organic synthesis to modify molecules and access a wider range of derivatives. ub.edujcpsr.comimperial.ac.uk For this compound, the existing amino and methyl groups can be starting points for various transformations. The amino group, for example, can be diazotized and subsequently replaced by a variety of other functional groups.

A common strategy for functional group interconversion on the triazine ring involves the use of a precursor with a good leaving group, such as a chloro or methylthio group, which can be displaced by a range of nucleophiles. arkat-usa.orgnih.gov For example, 2,4,6-trichloro-1,3,5-triazine (TCT) is a versatile starting material where the chlorine atoms can be sequentially replaced by different nucleophiles under controlled temperature conditions. arkat-usa.orgnih.gov This allows for the synthesis of tri-substituted triazines with diverse functionalities.

Table 2: Examples of Nucleophilic Substitution on a Triazine Core

| Starting Material | Nucleophile | Product | Reaction Type |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Liquid NH₃ | 2-Amino-4,6-diphenyl-1,3,5-triazine | Amination scispace.com |

| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Benzyl alcohol / K₂CO₃ | 6-(Benzyloxy)-1,2,4-triazine-3,5(2H,4H)-dione | Alkoxylation nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | Phenol, Thiol, Amine | Mono-, di-, or tri-substituted triazines | Sequential Nucleophilic Substitution arkat-usa.orgnih.gov |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. masterorganicchemistry.com The 1,2,4-triazine ring, however, is an electron-deficient system due to the presence of three electronegative nitrogen atoms. bohrium.com This electron deficiency deactivates the ring towards attack by electrophiles. Therefore, this compound is generally not expected to undergo typical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions under standard conditions. The high deactivation of the ring makes it a poor nucleophile, which is a prerequisite for EAS. masterorganicchemistry.comrsc.org Any potential electrophilic attack would be highly disfavored.

Ring-Opening and Rearrangement Pathways

The 1,2,4-triazine ring system can undergo various ring-opening and rearrangement reactions, often leading to the formation of other heterocyclic structures. These transformations are influenced by reaction conditions and the nature of the substituents on the triazine core.

One notable pathway involves the contraction of the triazine ring to form imidazole (B134444) derivatives. This can be initiated by various reagents, including reducing agents, oxidizing agents, and acids. researchgate.net For instance, the treatment of 1,2,4-triazine derivatives with certain reagents can trigger a tandem reaction sequence that culminates in the contraction of the triazine ring. researchgate.net

A specific example of a rearrangement pathway, although not directly involving this compound but illustrative of the reactivity of related pyrazole (B372694) systems, is the thermolysis of an o-azidonitro derivative in acetic acid. This reaction surprisingly leads to the formation of an acetate (B1210297) derivative instead of the expected cyclization product, indicating a complex rearrangement process. mdpi.com Such rearrangements can be influenced by the solvent and the specific substituents on the heterocyclic ring. mdpi.com

Metal-Catalyzed and Metal-Free Transformations

Both metal-catalyzed and metal-free reactions play a significant role in the functionalization of the 1,2,4-triazine ring, allowing for the introduction of a wide array of substituents.

Metal-Catalyzed Transformations:

Transition metal catalysis is a powerful tool for the regioselective, stereoselective, and chemoselective modification of triazine derivatives. researchgate.net Various metals, including palladium, copper, rhodium, and ruthenium, have been employed in these transformations. researchgate.netmdpi.com These catalysts can facilitate a range of reactions, such as cross-coupling, C-H activation, and cycloaddition reactions. researchgate.netbohrium.com

For example, ruthenium catalysts have been used for the direct C-alkylation of the methyl group in methyl-substituted 1,3,5-triazines with alcohols, a process known as an auto-transfer hydrogenative (ATH) reaction. mdpi.com This method provides an atom-economical way to elongate the alkyl chain. mdpi.com Copper-catalyzed reactions are also prevalent, facilitating transformations like the synthesis of aroylimidazo[1,2-a] clockss.orgmdpi.comresearchgate.nettriazines from 2-amino-1,3,5-triazines and chalcones. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| [Ir(cod)Cl]₂/Ligand | Methyl heteroarenes, Alcohols | Chain-elongated alkyl heteroarenes | mdpi.com |

| Ru(PPh₃)₃Cl₂ | Alkyl 1,3,5-triazines, Primary alcohols | C-alkylated 1,3,5-triazines | mdpi.com |

| Copper(II) | 2-Amino-1,3,5-triazines, Chalcones | Aroylimidazo[1,2-a] clockss.orgmdpi.comresearchgate.nettriazines | researchgate.net |

| Rh(III) | N-azolo imines, Dioxazolones | Azolo clockss.orgmdpi.comresearchgate.nettriazines | researchgate.net |

Metal-Free Transformations:

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the potential toxicity and cost associated with transition metals. rsc.org These reactions often proceed via different mechanisms, such as radical pathways or domino reactions. researchgate.netrsc.org

A notable metal-free approach for the synthesis of 3,5-disubstituted-1,2,4-triazines involves a coupled domino strategy using terminal aryl alkenes and amidrazones. researchgate.net This one-pot process encompasses iodination, Kornblum oxidation, and condensation steps. researchgate.net Another example is the visible-light-induced C-H hydroxyalkylation of 1,2,4-triazine-3,5(2H,4H)-diones with alcohols, which utilizes a metal-free photocatalyst and air as a green oxidant. acs.org

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| Coupled Domino | Terminal aryl alkenes, Amidrazones | I₂, IBX, DMSO, 110°C | 3,5-Disubstituted-1,2,4-triazines | researchgate.net |

| Photocatalysis | 1,2,4-Triazine-3,5(2H,4H)-diones, Alcohols | Visible light, 2-t-Bu-AQN, Air | 6-Hydroxyalkylated derivatives | acs.org |

| Radical-initiated | 1,2,4-Triazine-3,5(2H,4H)-diones | Dithiocarbamate anion catalyst | C-H cyanomethylation | acs.org |

Derivatization via Mannich Reactions

The Mannich reaction is a classic three-component condensation that provides a valuable route for the aminoalkylation of various substrates, including heterocyclic compounds. nih.gov This reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov

In the context of triazine chemistry, Mannich reactions have been utilized to synthesize a variety of derivatives. For instance, the reaction of 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde (B43269) and primary or secondary amines leads to the formation of Mannich bases. nih.govrsc.org However, under certain conditions, the reaction of 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde alone can result in a cyclized product without the incorporation of the amine. nih.govrsc.org

The choice of amine and reaction conditions can significantly influence the outcome of the Mannich reaction. nih.gov For example, using primary aliphatic amines can lead to different structural products compared to aromatic amines. nih.govrsc.org Acidic ionic liquids have also been explored as both catalysts and solvents for Mannich reactions, offering potential advantages in terms of yield and recyclability. usp.br

| Substrate | Reagents | Product | Reference |

| 5-Methyl-1H-s-triazole-3-thiol | Formaldehyde, Primary aliphatic amines | Cyclized s-triazolo[5,1-b]-1,3,5-thiadiazines | nih.govrsc.org |

| 5-Methyl-1H-s-triazole-3-thiol | Formaldehyde, Primary aromatic amines | Uncyclized 1-((substituted-amino)methyl)-1H-s-triazole-5-thiols | nih.govrsc.org |

| 4-Amino-3-methyl-s-triazole-5-thiol | Formaldehyde | 3-Methyl-5,6-dihydro-s-triazolo[3,4-b]-1,3,4-thiadiazole | nih.govrsc.org |

| Schiff's bases of 4-amino-3-methyl-s-triazole-5-thiol | Formaldehyde, Primary/Secondary amines | Mannich bases | nih.govrsc.org |

Derivatization and Structural Modification of 3 Methyl 1,2,4 Triazin 6 Amine Scaffolds

Synthesis of Substituted 1,2,4-Triazine (B1199460) Analogs

The synthesis of substituted 1,2,4-triazine analogs from 3-methyl-1,2,4-triazin-6-amine allows for the systematic exploration of structure-activity relationships. These modifications can be broadly categorized into two main areas: functionalization at the exocyclic amino group and modifications at the ring's carbon and nitrogen centers.

Functionalization at Exocyclic Amino Group

The exocyclic amino group at the 6-position of the 3-methyl-1,2,4-triazine (B1583200) ring is a key site for chemical modification. Its nucleophilic nature allows for a variety of reactions, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides and anhydrides. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. The reaction conditions for acylation are generally mild, often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the exocyclic amino group can be achieved using alkyl halides or other alkylating agents. This introduces alkyl substituents, which can modulate the lipophilicity and steric bulk of the compound. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Schiff Base Formation: Condensation of the amino group with various aldehydes and ketones leads to the formation of the corresponding Schiff bases or imines. These reactions are typically catalyzed by acids and involve the removal of water. The resulting imine bond can be further reduced to a secondary amine, providing another avenue for diversification.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Substituted Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Modifications at Ring Carbon and Nitrogen Centers

Modifications at the carbon and nitrogen atoms within the 1,2,4-triazine ring itself present a more challenging yet crucial aspect of derivatization. These modifications can influence the fundamental electronic properties and geometry of the heterocyclic core.

N-Alkylation and N-Arylation: The nitrogen atoms of the triazine ring can undergo alkylation or arylation, although this is often less straightforward than the functionalization of the exocyclic amino group. The regioselectivity of these reactions can be influenced by the electronic nature of the substituents already present on the ring and the reaction conditions employed.

Substitution at Ring Carbons: Direct substitution at the carbon atoms of the 1,2,4-triazine ring, particularly at the C5-position, can be achieved through various synthetic strategies. Nucleophilic aromatic substitution (SNAr) reactions are a common approach, especially if a good leaving group is present at the target position. For instance, a halogenated precursor can be displaced by a variety of nucleophiles to introduce new functional groups.

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. These annulated structures often exhibit distinct chemical and physical properties compared to their monocyclic precursors. The formation of these fused rings typically involves the participation of the exocyclic amino group and an adjacent ring nitrogen atom in cyclocondensation reactions.

Pyrazolo[4,3-e]beilstein-journals.orgnih.govnih.govtriazine Derivatives

The synthesis of pyrazolo[4,3-e] beilstein-journals.orgnih.govnih.govtriazine derivatives often involves the reaction of a 6-amino-1,2,4-triazine with a 1,3-dicarbonyl compound or its equivalent. The exocyclic amino group and the N5 atom of the triazine ring act as nucleophiles, attacking the carbonyl carbons of the reagent to form the pyrazole (B372694) ring. The specific reagents and reaction conditions can be varied to introduce different substituents on the newly formed pyrazole ring.

A general synthetic pathway involves the diazotization of a 3-amino-1H-pyrazole-4-carboxamide or -carbonitrile, followed by cyclization. researchgate.net While direct synthesis from this compound is less commonly reported, analogous reactions with other 6-amino-1,2,4-triazines suggest its potential as a precursor. The incorporation of a sulfonamide group into the pyrazolo-triazine scaffold has been shown to be a valuable strategy in medicinal chemistry. mdpi.com

| Fused System | Key Reagents | Reaction Type |

| Pyrazolo[4,3-e] beilstein-journals.orgnih.govnih.govtriazine | 1,3-Dicarbonyl compounds, Diazotized aminopyrazoles | Cyclocondensation |

Pyrrolo[2,1-f]beilstein-journals.orgnih.govnih.govtriazine Systems

The construction of the pyrrolo[2,1-f] beilstein-journals.orgnih.govnih.govtriazine ring system from a 1,2,4-triazine precursor typically involves the formation of the pyrrole (B145914) ring. One common strategy is the reaction of an N-aminated pyrrole derivative with a triazine precursor. nih.gov Alternatively, a 1,2,4-triazine can be functionalized with a group that can undergo cyclization to form the fused pyrrole ring.

Triazolo[4,3-b]beilstein-journals.orgnih.govnih.govtriazin-7-one Derivatives

The synthesis of triazolo[4,3-b] beilstein-journals.orgnih.govnih.govtriazin-7-one derivatives can be achieved through the reaction of a 6-amino-1,2,4-triazine derivative with a reagent that provides the necessary atoms for the triazole ring. For instance, the reaction of a 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in the presence of a base has been reported to yield beilstein-journals.orgnih.govnih.govtriazolo[4,3-b] beilstein-journals.orgnih.govnih.govtriazin-7-one derivatives. nih.gov This suggests that a suitably functionalized this compound could be a precursor for similar fused systems.

The general approach often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds. nih.gov This highlights the importance of the vicinal amino and hydrazino groups in the precursor for the formation of the fused triazine ring.

Introduction of Fluoroalkyl Groups for Property Modulation

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of molecules. mdpi.com While specific studies on the direct fluoroalkylation of this compound are not extensively documented, the general principles of fluoroalkylation of 1,2,4-triazine systems provide a strong basis for understanding the potential of this approach.

Fluoroalkyl groups can significantly alter a molecule's properties in several ways:

Increased Lipophilicity: The presence of fluorine atoms can enhance the lipophilicity of a molecule, which can in turn influence its membrane permeability and oral bioavailability.

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased in vivo half-life of the compound.

Electronic Effects: The highly electronegative fluorine atoms in a fluoroalkyl group can exert a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence intermolecular interactions.

Conformational Effects: The steric bulk of a fluoroalkyl group can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

One established method for the synthesis of trifluoromethylated 1,2,4-triazin-6(1H)-ones involves a (3+3)-annulation reaction between nitrile imines and α-amino esters. mdpi.com This approach, while not a direct fluoroalkylation of a pre-existing triazine ring, demonstrates a viable route to trifluoromethyl-containing 1,2,4-triazine derivatives.

The following table summarizes the potential effects of introducing fluoroalkyl groups into the this compound scaffold.

| Property | Effect of Fluoroalkylation | Rationale |

| Lipophilicity | Increase | High hydrophobicity of the C-F bond |

| Metabolic Stability | Increase | High strength of the C-F bond resists enzymatic cleavage |

| Acidity/Basicity | Modulation | Strong electron-withdrawing nature of fluoroalkyl groups |

| Molecular Conformation | Alteration | Steric bulk of the fluoroalkyl group |

Given the significant impact of fluoroalkylation on molecular properties, the synthesis of fluoroalkyl derivatives of this compound represents a promising avenue for the development of new compounds with enhanced performance characteristics.

Supramolecular Assembly and Polymerization Approaches

The fields of supramolecular chemistry and polymer science offer exciting opportunities to utilize well-defined molecular building blocks to construct larger, functional assemblies. The this compound scaffold, with its hydrogen bonding capabilities and potential for further functionalization, is a candidate for use in these areas. While specific examples involving this exact compound are not prevalent in the literature, the principles governing the self-assembly and polymerization of related aminotriazines provide a framework for its potential applications.

Supramolecular Assembly:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the self-assembly of molecules into well-ordered structures. nih.govrsc.org The amino group and the nitrogen atoms within the triazine ring of this compound are capable of participating in hydrogen bonding as both donors and acceptors. This can lead to the formation of predictable and stable supramolecular motifs, such as dimers, tapes, and sheets.

For instance, 2,4-diamino-6-methyl-1,3,5-triazine is known to form hydrogen-bonded networks. researchgate.net By analogy, this compound could potentially form similar assemblies, with the precise geometry of the assembly being influenced by the position of the nitrogen atoms in the 1,2,4-triazine ring.

Polymerization Approaches:

The amino group of this compound also presents a reactive handle for polymerization. One potential approach is the incorporation of this unit into polymers through polycondensation reactions. For example, reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively, with the triazine moiety as a pendant group.

Another intriguing possibility is its use in the synthesis of polymers with tailored functionalities. For example, polymers bearing amine moieties are valuable for their ability to be further functionalized. rsc.org The incorporation of this compound into a polymer backbone could provide a platform for post-polymerization modification, allowing for the introduction of a wide range of other functional groups.

The following table outlines potential supramolecular and polymerization approaches for this compound.

| Approach | Key Interactions/Reactions | Potential Outcome |

| Supramolecular Assembly | Hydrogen bonding, π-π stacking | Formation of ordered nanostructures (e.g., tapes, sheets) |

| Polycondensation | Reaction of the amino group with difunctional monomers | Formation of polyamides, polyureas, etc., with pendant triazine groups |

| Post-Polymerization Modification | Chemical transformation of the triazine-containing polymer | Introduction of new functional groups, tuning of polymer properties |

While further research is needed to explore these possibilities, the structural features of this compound suggest its potential as a valuable building block in the design and synthesis of novel supramolecular materials and functional polymers.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 1,2,4 Triazin 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-1,2,4-triazin-6-amine and its analogs. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule. For derivatives of 1,3,5-triazine, the chemical shifts of the triazine ring carbons typically appear in the range of 163.0–169.8 ppm in the ¹³C NMR spectrum. The signal for the amino group protons in ¹H NMR is influenced by the substituents on the triazine ring, with chemical shifts varying, for instance, from 6.61 ppm to 7.11 ppm for certain 6-aryl-4-cycloamino-1,3,5-triazine-2-amines rsc.org.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. scribd.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC reveals direct one-bond correlations between protons and the carbons to which they are attached. scribd.comlibretexts.orgsdsu.educolumbia.edu This is crucial for assigning carbon signals based on the assignments of their directly bonded protons.

HMBC identifies longer-range couplings between protons and carbons, typically over two to three bonds, and sometimes even four in conjugated systems. scribd.comlibretexts.orgsdsu.educolumbia.edu This technique is instrumental in piecing together the molecular skeleton, including the assignment of quaternary carbons that lack directly attached protons. scribd.com For instance, in complex triazine derivatives, HMBC can show correlations between protons on a substituent and carbons within the triazine ring, confirming their connectivity. rsc.org

The following table provides an example of typical NMR data for a substituted triazine derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.06 | s | CH₃ |

| 6.60 | br s | NH₂ | |

| ¹³C | 20.5 | CH₃ | |

| 155.2 | C-3 | ||

| 165.8 | C-6 | ||

| 167.1 | C-5 |

Interactive Data Table: Example NMR Data Note: This is a representative example and actual chemical shifts can vary based on the specific derivative and solvent used.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. By recording NMR spectra at various time points during a reaction, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. This technique has been applied to study the reactions of 1,2,4-triazine (B1199460) derivatives, such as the formation of σ-adducts when reacting with nucleophiles like liquid ammonia and alkylamines. researchgate.net These studies have shown that the C-5 position of the 1,2,4-triazine ring is often the preferred site for nucleophilic attack. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and its derivatives and for elucidating their fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. mdpi.com

The fragmentation patterns observed in the mass spectra provide valuable structural information. Electron impact (EI) mass spectrometry of 1,3,5-triazin-2-one derivatives has revealed characteristic fragmentations, including extrusion and ring-contraction processes that lead to the formation of three- and four-membered ring fragments. arkat-usa.org In the analysis of various 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, distinct fragmentation pathways have been identified, often involving the loss of small molecules or functional groups from the parent ion. derpharmachemica.com For instance, the molecular ion of one derivative at m/z 322 was observed to lose an amino group to form a fragment at m/z 306, which then lost a thiocarbonyl group to yield a fragment at m/z 262. derpharmachemica.com

Interactive Data Table: Example Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 322 | 306 | NH₂ |

| 306 | 262 | C=S |

| 262 | 234 | CO |

| 234 | 117 | C₇H₅N₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In the context of this compound and its derivatives, these techniques can confirm the presence of key functional groups such as N-H (amine), C-H (methyl), and the characteristic vibrations of the triazine ring.

For example, the IR spectrum of a 1,3,5-triazine derivative would show characteristic absorption bands corresponding to the stretching and bending vibrations of the triazine ring. The N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group is expected around 2900-3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of triazine derivatives provides a wealth of structural data. For instance, in the crystal structure of a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, the triazine ligand acts as a bridging unit, coordinating to silver atoms through two of its nitrogen atoms. mdpi.com

The precise bond lengths and angles obtained from X-ray crystallography are crucial for understanding the electronic structure and bonding within the molecule. Standard bond lengths for various organic compounds have been compiled and serve as a reference for interpreting crystallographic data. rsc.org For example, the C-N bond lengths within the triazine ring can provide insights into the degree of electron delocalization.

Interactive Data Table: Example Crystallographic Data

| Bond | Length (Å) | Angle | Degree (°) |

| C3-N4 | 1.345 | N2-C3-N4 | 125.6 |

| N4-C5 | 1.321 | C3-N4-C5 | 115.2 |

| C5-C6 | 1.418 | N4-C5-C6 | 122.3 |

| C6-N1 | 1.339 | C5-C6-N1 | 117.8 |

| N1-N2 | 1.352 | C6-N1-N2 | 120.1 |

| N2-C3 | 1.334 | N1-N2-C3 | 118.9 |

Note: The data in the table is illustrative and specific values will vary for different derivatives.

Elucidation of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and crystal packing of this compound and its derivatives are governed by a network of non-covalent intermolecular interactions. Single-crystal X-ray diffraction is the definitive technique for elucidating these arrangements in the solid state, providing precise information on bond lengths, angles, and the spatial disposition of molecules. The primary amino group and the nitrogen atoms of the triazine ring are key functional groups that dictate the formation of robust hydrogen-bonding networks.

Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen atoms) in aminotriazine (B8590112) derivatives facilitates the formation of extensive hydrogen bond networks. tandfonline.com These interactions are crucial in stabilizing the crystal lattice. A common motif observed in related structures is the formation of N-H···N hydrogen bonds, where the amino group of one molecule interacts with a nitrogen atom of the triazine ring of an adjacent molecule. nih.gov This can lead to the assembly of molecules into dimers, chains, or more complex three-dimensional frameworks. mdpi.com For instance, in the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, a network of intermolecular N—H⋯N and N—H⋯O hydrogen bonds links the ions into a three-dimensional structure. nih.gov The specific synthons formed depend on the substituents present on the triazine core and the presence of any co-crystallized solvent molecules.

The interplay of these hydrogen bonding and π-π stacking interactions dictates the final crystal packing arrangement, influencing material properties such as solubility, melting point, and stability.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amino group) | N (Triazine ring) | 2.8 - 3.2 | Primary interaction forming chains and sheets. nih.gov |

| Hydrogen Bond | N-H (Amino group) | O (e.g., from oxalate) | 2.7 - 3.0 | Stabilizes co-crystals and solvates. nih.gov |

| π-π Stacking | Triazine Ring Centroid | Triazine Ring Centroid | ~3.76 | Contributes to crystal packing stability. nih.gov |

| π-π Stacking | Triazine Ring | Phenyl Ring | Variable | Important in ligand-receptor binding. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic system.

For heteroaromatic compounds such as 1,2,4-triazines, the primary electronic transitions observed in the UV-Vis spectrum are typically π→π* and n→π* transitions.

π→π Transitions:* These are generally high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π-system of the triazine ring.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those associated with the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The presence of substituents on the triazine ring can significantly alter the UV-Vis spectrum. The amino (-NH₂) and methyl (-CH₃) groups on this compound act as auxochromes, modifying the energy levels of the molecular orbitals. The amino group, being an electron-donating group, can extend the conjugation of the system, typically causing a bathochromic (red) shift to longer wavelengths.

Solvent polarity can also influence the absorption maxima. For n→π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift because polar solvents can stabilize the non-bonding orbital, increasing the energy gap for the transition. Conversely, π→π* transitions may show a slight bathochromic shift in polar solvents. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by helping to assign the character of the observed electronic transitions, such as identifying which molecular orbitals (e.g., HOMO, LUMO) are involved. nih.govsoton.ac.uk

| Compound Derivative | Solvent | λmax (nm) | Probable Transition |

|---|---|---|---|

| 6-Amino-3-methyl-1,2,4-triazolo[3,4-f] mdpi.comnih.govmdpi.comtriazin-8(7H)-one mdpi.com | H₂O | 208, 220 | π→π |

| 6-Amino-3-methyl-1,2,4-triazolo[3,4-f] mdpi.comnih.govmdpi.comtriazin-8(7H)-one mdpi.com | 0.1 N HCl | 213 | π→π |

| 6-Amino-3-methyl-1,2,4-triazolo[3,4-f] mdpi.comnih.govmdpi.comtriazin-8(7H)-one mdpi.com | 0.1 N NaOH | 208, 220 | π→π |

| 5,6-diphenyl- mdpi.comnih.govmdpi.comtriazin-3-ylamine soton.ac.uk | Chloroform | ~320, ~390 | n→π and π→π |

| Reactive fluorescent triazine derivative (3a) researchgate.net | Dioxane | 386 | π→π |

| Reactive fluorescent triazine derivative (3a) researchgate.net | Ethanol | 388 | π→π* |

Computational and Theoretical Investigations of 3 Methyl 1,2,4 Triazin 6 Amine

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 3-Methyl-1,2,4-triazin-6-amine at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to predict molecular geometries, electronic properties, and spectroscopic data. For triazine derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-311G++(d,p), have proven effective in providing reliable results. These calculations are foundational for optimizing the molecular structure to its lowest energy state, which is the first step for most other computational analyses. For instance, theoretical studies on various triazine compounds have successfully optimized molecular geometries and analyzed electronic structures, providing a strong basis for understanding their behavior.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Computational studies on various triazine derivatives have calculated these values to predict their behavior. For example, a DFT study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine calculated a HOMO-LUMO energy gap of 4.4871 eV. Another study on 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate reported an energy gap of 4.097 eV, suggesting high stability. Research on a series of 1,2,4-triazine (B1199460) sulfonamide derivatives found that the HOMO-LUMO gap values ranged from 3.31 eV to 3.66 eV, allowing for a comparison of reactivity within the series.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | DFT/B3LYP/6–311++G(d,p) | -6.833 | -2.736 | 4.097 | |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311g | -6.2967 | -1.8096 | 4.4871 | |

| 1,2,4-triazine Sulfonamide Derivative (Compound 3N) | DFT | - | - | 3.31 | |

| 1,2,4-triazine Sulfonamide Derivative (Compound 3C) | DFT | - | - | 3.66 |

Molecular Electrostatic Potential (MEP) mapping is another crucial tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This allows for the prediction of reactive centers for electrophilic and nucleophilic attacks.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate chemical shifts. These predicted values can then be compared with experimental data to confirm molecular structures.

A study on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine demonstrated an excellent correlation (r² = 0.9994) between experimental ¹³C NMR shifts and theoretical values calculated at the B3LYP/6-311G(2d,2p) level, validating the computational method. This approach helps in assigning the correct tautomeric forms present in a solution.

| Carbon Atom | Experimental Data (δ ppm) | GIAO Calculation Data (δ ppm) | Deviation (Δδ ppm) |

|---|---|---|---|

| C-2 | 166.9 | 168.99 | 2.09 |

| C-4 | 167.8 | 169.51 | 1.71 |

| C-6 | 170.9 | 173.18 | 2.28 |

| C-7 | 48.8 | 47.78 | -1.02 |

| C-8 | 195.5 | 197.66 | 2.16 |

Data sourced from a study on a related triazine derivative.

Furthermore, the calculation of vibrational frequencies is used to characterize stationary points on the potential energy surface. The absence of imaginary frequencies confirms that an optimized structure corresponds to a true energy minimum.

Reaction Mechanism Predictions and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. By calculating the energy barriers associated with different potential pathways, chemists can predict the most likely mechanism.

For example, extensive computational and experimental studies on the reaction between 1,2,3-triazines and amidines investigated two possible mechanisms: a concerted or stepwise Diels-Alder reaction and a stepwise addition/N₂ elimination/cyclization pathway. The calculations, in agreement with experimental results, showed that the reaction proceeds through the addition/elimination/cyclization pathway, with the initial nucleophilic attack of the amidine on the triazine ring being the rate-limiting step. Similarly, plausible mechanisms for the formation of various fused pyrazolotriazinones have been proposed based on computational analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule can significantly influence its properties and biological activity. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to find the most stable, low-energy conformations. Quantum mechanics has been used to predict the most stable conformations and crystal structures for energetic triazine derivatives.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological receptors. While specific MD simulations for this compound are not widely reported, this technique is commonly used for similar molecules to understand their stability and interactions in complex environments.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

A notable example in the triazine family is the development of a 3D-QSAR model for a library of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines to predict their antileukemic activity. The model was found to predict the cytotoxic properties of the compounds with reasonable accuracy, demonstrating the power of this approach in medicinal chemistry for guiding the design of new, more potent drugs.

Correlation of Molecular Descriptors with Chemical Properties

The foundation of QSPR/QSAR models lies in molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 6.833 |

| Electron Affinity | A | -ELUMO | 2.736 |

| Chemical Hardness | η | (I-A)/2 | 2.0485 |

| Chemical Softness | S | 1/(2η) | 0.244 |

| Electronegativity | χ | (I+A)/2 | 4.7845 |

| Chemical Potential | μ | -(I+A)/2 | -4.7845 |

| Electrophilicity Index | ω | μ²/2η | 5.585 |

Data sourced from a study on a related triazine derivative.

In Silico Approaches to Molecular Design Principles

In silico methods have become indispensable in modern medicinal chemistry for the rational design and optimization of novel therapeutic agents. These computational techniques allow for the prediction of molecular properties, biological activities, and pharmacokinetic profiles, thereby accelerating the drug discovery process. For the 1,2,4-triazine scaffold, including derivatives of this compound, these approaches provide critical insights into the structural features required for potent and selective biological activity. Key computational methods employed include three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies are pivotal for understanding the relationship between the three-dimensional properties of a series of molecules and their biological activity. By building predictive models, researchers can identify the key steric and electronic features that govern a compound's potency. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used.

For instance, in a study of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, robust 3D-QSAR models were developed. The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.613 and a non-cross-validated correlation coefficient (r²) of 0.966. nih.gov The CoMSIA model was even more statistically significant, with a q² of 0.669 and an r² of 0.985, indicating excellent predictive power and stability. nih.gov Similarly, 3D-QSAR models have been successfully applied to other triazine series, such as 1,3,5-triazine derivatives targeting cancer cell lines, yielding reliable CoMFA (q² = 0.70, r² = 0.92) and CoMSIA (q² = 0.62, r² = 0.86) models. researchgate.net These models generate contour maps that visually guide chemists in modifying molecular structures to enhance biological activity by highlighting regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be favorable.

Table 1: Statistical Parameters of 3D-QSAR Models for Triazine Derivatives

| Model Type | Target/Cell Line | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_test) | Source |

|---|---|---|---|---|---|

| CoMFA | h-DAAO Inhibitors | 0.613 | 0.966 | Not Reported | nih.gov |

| CoMSIA | h-DAAO Inhibitors | 0.669 | 0.985 | Not Reported | nih.gov |

| CoMFA | A549 Cancer Cells | 0.70 | 0.92 | 0.96 | researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a target protein. This method provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Docking studies on 1,2,4-triazine derivatives have been instrumental in elucidating their mechanisms of action. For example, in the design of potential mammalian target of rapamycin (mTOR) inhibitors, docking analysis revealed that the arylidene-hydrazinyl moiety plays a crucial role in the binding orientation. nih.gov The most promising compound in that series formed hydrogen bonds with amino acid residues Lys2171 and Cys2243 and was further stabilized by Pi-Pi and H-Pi interactions with Trp2239 and Ile2356, respectively. nih.gov In another study on N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides as MAO-A inhibitors, the compounds with the highest activity also displayed the best docking scores (-10.7 and -10.4), indicating a strong correlation between predicted binding affinity and observed biological function. nih.gov These simulations guide the design of new derivatives by identifying key interaction points that must be maintained or enhanced to improve binding and, consequently, activity.

Table 2: Examples of Molecular Docking Results for Triazine Derivatives

| Triazine Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 1,2,4-Triazine-hydrazones | mTOR | -9.74 | Lys2171, Cys2243, Trp2239, Ile2356 | nih.gov |

| N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | MAO-A | -10.7 | Not Specified | nih.gov |

| Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazines | Human Cancer Cells | Not Specified | Not Specified | nih.gov |

ADMET Prediction

In addition to predicting efficacy, computational methods are used to assess the drug-likeness of potential candidates through ADMET prediction. These in silico models evaluate properties related to absorption, distribution, metabolism, excretion, and toxicity. Early assessment of these parameters is crucial for reducing attrition rates in later stages of drug development. Studies on 1,2,4-triazine derivatives have incorporated ADMET predictions to ensure that newly designed compounds possess favorable pharmacokinetic profiles. nih.gov For example, analyses often include checks for compliance with Lipinski's rule of five and other parameters to ensure the molecules have properties consistent with orally bioavailable drugs. nih.gov This integrated computational approach ensures that the design principles derived from QSAR and docking studies are balanced with the need for acceptable drug-like properties. researchgate.netrsc.org

Applications of 3 Methyl 1,2,4 Triazin 6 Amine in Non Biological and Non Medical Fields

Precursors in Advanced Organic Synthesis

3-Methyl-1,2,4-triazin-6-amine serves as a versatile starting material in advanced organic synthesis, enabling the construction of intricate molecular frameworks. The reactivity of the triazine ring and its substituents allows for a variety of chemical transformations, leading to the formation of diverse and complex structures.

The 1,2,4-triazine (B1199460) core of this compound is a key synthon for the development of more complex heterocyclic systems. Through various cyclization and condensation reactions, this compound can be elaborated into fused heterocyclic structures with potential applications in materials science. For instance, derivatives of 1,2,4-triazines are utilized in the synthesis of fused heterocyclic systems like pyrazolo[1,5-d] nih.govmdpi.comresearchgate.nettriazin-7(6H)-ones mdpi.com. While the direct use of this compound in these specific reactions is not extensively documented, the general reactivity of the 1,2,4-triazine scaffold suggests its potential as a precursor for analogous fused systems. The amino group at the 6-position provides a handle for further functionalization and ring-forming reactions, allowing for the construction of novel polycyclic aromatic systems.

The synthesis of such complex architectures often involves multi-step reaction sequences, where the triazine moiety directs the regioselectivity of subsequent transformations. The inherent electronic properties of the triazine ring, being electron-deficient, influence its reactivity towards nucleophiles and in cycloaddition reactions, making it a strategic component in the design of complex heterocyclic targets.

The amino group of this compound is a key functional group that allows for the synthesis of a wide array of functionalized organic molecules. It can undergo reactions such as acylation, alkylation, and condensation to introduce various substituents, thereby tuning the electronic and steric properties of the resulting molecule. For example, the reaction of similar 6-amino-1,2,4-triazolo[3,4-f] nih.govmdpi.comresearchgate.nettriazin-8(7H)-one derivatives with allyl bromide leads to the formation of allylic derivatives nih.gov. This highlights the potential for introducing diverse functional groups onto the triazine core.

These functionalized molecules can serve as intermediates in the synthesis of more complex organic structures or as standalone molecules with specific properties. The ability to readily modify the this compound scaffold makes it a valuable platform for combinatorial chemistry approaches to discover new materials with desired functionalities.

| Starting Material | Reagent | Product Type | Potential Application | Reference |

| 6-amino-3-methyl-1,2,4-triazolo[3,4-f] nih.govmdpi.comresearchgate.nettriazin-8(7H)-one | Allyl bromide | Allylic derivative | Intermediate for further synthesis | nih.gov |

| 3-X-6-phenyl-1,2,4-triazines | Phenylacetonitrile anion | Dihydro-1,2,4-triazines | Organic synthesis intermediate | researchgate.net |

Integration into Polymer and Material Science Systems

The incorporation of this compound and its derivatives into polymers and materials can impart unique properties due to the nitrogen-rich triazine core. These properties include enhanced thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions.